molecular formula C6H13NO3 B051601 (2R,3R)-2-Amino-3-hydroxyhexanoic acid CAS No. 59286-26-9

(2R,3R)-2-Amino-3-hydroxyhexanoic acid

Cat. No. B051601
CAS RN: 59286-26-9
M. Wt: 147.17 g/mol
InChI Key: ONTYPWROJNTIRE-RFZPGFLSSA-N
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Description

“(2R,3R)-2-Amino-3-hydroxyhexanoic acid” is a chemical compound. However, there is limited information available about this specific compound. It seems to be related to “(2R,3R)- (+)-Tartaric acid”, which is used for the resolution of racemates for synthesis12.



Synthesis Analysis

The synthesis of similar compounds often involves key chemical transformations such as regioselective aziridine ring opening, Wittig olefination, and RCM34. However, the specific synthesis process for “(2R,3R)-2-Amino-3-hydroxyhexanoic acid” is not readily available in the sources I found.



Molecular Structure Analysis

The molecular structure of a compound provides information about the arrangement of atoms within the molecule. Unfortunately, the specific molecular structure analysis for “(2R,3R)-2-Amino-3-hydroxyhexanoic acid” is not available in the sources I found.



Chemical Reactions Analysis

The chemical reactions involving “(2R,3R)-2-Amino-3-hydroxyhexanoic acid” are not explicitly mentioned in the sources I found. However, similar compounds may undergo reactions such as nucleophilic substitution, elimination, and halogenation5.


properties

IUPAC Name

(2R,3R)-2-amino-3-hydroxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-2-3-4(8)5(7)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTYPWROJNTIRE-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]([C@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301296037
Record name D-Norleucine, 3-hydroxy-, erythro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301296037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R)-2-Amino-3-hydroxyhexanoic acid

CAS RN

59286-26-9
Record name D-Norleucine, 3-hydroxy-, erythro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59286-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Norleucine, 3-hydroxy-, erythro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301296037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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